molecular formula C18H18N4O3 B11009292 N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11009292
M. Wt: 338.4 g/mol
InChI Key: LGQJVIPSYHROOZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methoxylation of the Phenyl Ring: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the butanamide side chain

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C18H18N4O3/c1-3-16(17(23)19-12-7-6-8-13(11-12)25-2)22-18(24)14-9-4-5-10-15(14)20-21-22/h4-11,16H,3H2,1-2H3,(H,19,23)

InChI Key

LGQJVIPSYHROOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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